molecular formula C11H7ClF6O B14055973 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14055973
M. Wt: 304.61 g/mol
InChI Key: BTZXKJDBOOSOJP-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl groups . The reaction conditions often include the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to expedite the reaction process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)11(16,17)18/h2-4,9H,1H3

InChI Key

BTZXKJDBOOSOJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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